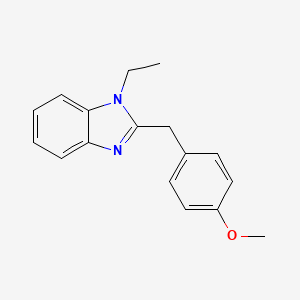

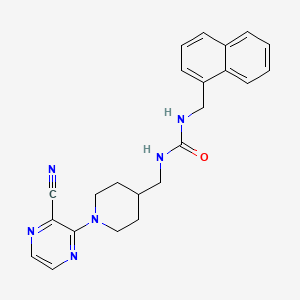

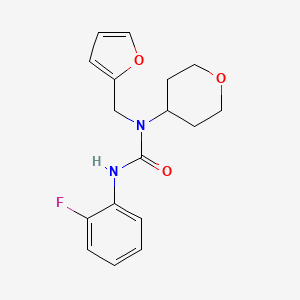

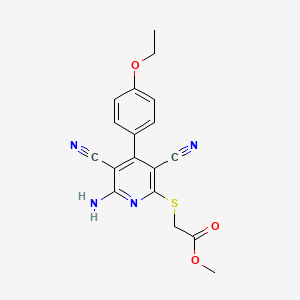

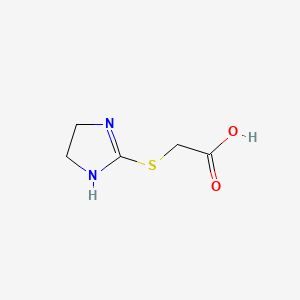

![molecular formula C15H12N2O4S B2392180 Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate CAS No. 919847-76-0](/img/structure/B2392180.png)

Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate is a chemical compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .

Synthesis Analysis

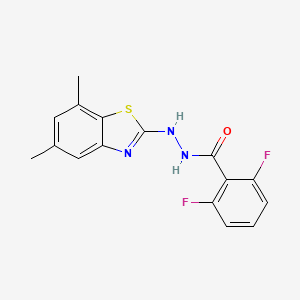

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another synthetic technique for isoxazole synthesis involves the use of Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Chemical Reactions Analysis

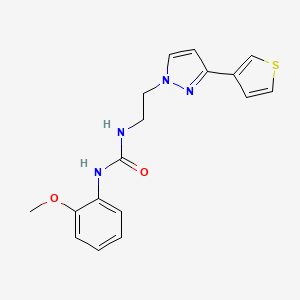

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Aplicaciones Científicas De Investigación

Synthesis and Characterization

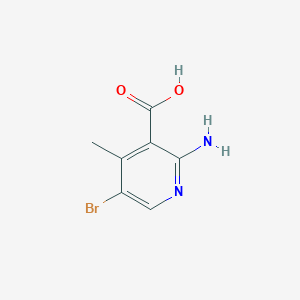

Compounds similar to ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate have been synthesized through various methods, including cyclization of thioamide with 2-chloroacetoacetate and the coupling of diazo compounds with either ethyl cyanoacetate or ethyl acetoacetate. These methods have led to the creation of various derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). The Gewald thiophene synthesis was utilized to obtain several ethyl 2-aminothiophene-3-carboxylates, leading to the discovery of stable inhibitors of human leukocyte elastase (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).

Photophysical and Singlet Oxygen Activation Properties

The photophysical properties of related compounds have been studied, revealing that they exhibit fluorescence possibly due to dual emission from different excited states. These compounds have been evaluated as singlet-oxygen sensitizers, indicating their potential use in photo-oxidation applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Antimicrobial and Anticancer Activity

Some derivatives have been synthesized and screened for their antimicrobial and anticancer activities. Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors showed potent activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, the synthesis of thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems attached to the lauryl group demonstrated antimicrobial activity, emphasizing the versatility of these compounds in developing new therapeutic agents (Hemdan & El-Mawgoude, 2015).

Direcciones Futuras

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, has enormous significance. It is always imperative to develop new eco-friendly synthetic strategies . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . Therefore, the study and development of Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate and its derivatives could be a promising direction for future research.

Mecanismo De Acción

Target of Action

Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate is a complex compound that likely interacts with multiple targetsIt’s known that both thiophene and isoxazole derivatives have been associated with a variety of biological effects . Thiophene derivatives, for instance, have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Isoxazole derivatives have demonstrated analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

Mode of Action

Based on the known activities of thiophene and isoxazole derivatives, it can be inferred that the compound may interact with its targets to modulate their function . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the wide range of biological activities associated with thiophene and isoxazole derivatives, it is likely that this compound affects multiple pathways .

Result of Action

Based on the known activities of thiophene and isoxazole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

ethyl 2-(1,2-oxazole-5-carbonylamino)-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-2-20-15(19)12-9-5-3-4-6-11(9)22-14(12)17-13(18)10-7-8-16-21-10/h3-8H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNUWADVJXEMBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2392098.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2392108.png)

![(E)-2-(2-chlorobenzoyl)-3-[4-fluoro-3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2392109.png)

![4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B2392116.png)